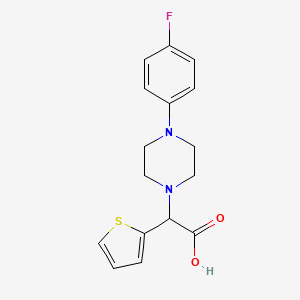

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid

Description

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid is a piperazine derivative featuring a 4-fluorophenyl group and a thiophen-2-yl moiety attached to an acetic acid backbone. This structure combines aromatic heterocycles (thiophene) and a fluorine-substituted phenyl group, which are critical for modulating physicochemical properties such as lipophilicity, electronic effects, and binding affinity.

Structure

3D Structure

Properties

Molecular Formula |

C16H17FN2O2S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylacetic acid |

InChI |

InChI=1S/C16H17FN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21) |

InChI Key |

PWHUNCHBVFJCSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid (commonly referred to as compound 1) is a synthetic compound notable for its potential applications in medicinal chemistry. It features a piperazine ring, a fluorophenyl group, and a thiophenyl moiety, which contribute to its biological activity. This article reviews the compound's biological properties, pharmacological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17FN2O2S

- Molecular Weight : Approximately 320.38 g/mol

- CAS Number : 885276-73-3

The structure of compound 1 is characterized by the presence of:

- A piperazine ring , which is known for its ability to interact with various neurotransmitter receptors.

- A fluorophenyl group , enhancing binding affinity and selectivity for biological targets.

- A thiophenyl moiety , which may influence solubility and pharmacokinetics .

Pharmacological Interactions

Research indicates that compound 1 interacts with neurotransmitter receptors, particularly those associated with the serotonin and dopamine pathways. These interactions are crucial for modulating mood and behavior, suggesting potential applications in treating psychiatric disorders .

Inhibition of mPGES-1

Compound 1 has been studied for its inhibitory effects on the enzyme mPGES-1 , a target in cancer therapy and inflammation. In silico studies have shown that it can act as a selective inhibitor with low micromolar IC50 values against mPGES-1, indicating its potential in reducing inflammation-related disorders .

Anticonvulsant Activity

In experimental models, compounds similar to 1 have demonstrated anticonvulsant properties. For instance, derivatives were tested in various seizure models (MES, 6 Hz) and showed significant protective effects at certain dosages. These findings suggest that compound 1 might possess similar anticonvulsant activity due to its structural characteristics .

Study on Antinociceptive Activity

A study investigated the antinociceptive effects of compounds related to 1, revealing that certain derivatives exhibited significant pain-relieving properties in animal models. The mechanism was linked to modulation of pain pathways involving serotonin and norepinephrine receptors .

Evaluation of Cytotoxicity

In vitro studies assessed the cytotoxic effects of compound 1 on various cancer cell lines. Results indicated that while some derivatives showed promise in inhibiting cell proliferation, they also required careful evaluation regarding their safety profile and potential hepatotoxicity .

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neurotransmitter Interaction | Modulates serotonin and dopamine receptors; potential psychiatric applications |

| mPGES-1 Inhibition | Low micromolar IC50 values; potential anti-inflammatory applications |

| Anticonvulsant Activity | Significant protective effects in seizure models |

| Cytotoxicity | Variable effects on cancer cell lines; requires further safety evaluation |

Scientific Research Applications

Pharmaceutical Development

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid serves as a critical intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. For instance, it is involved in the development of compounds aimed at treating conditions such as anxiety and depression due to its interaction with serotonin receptors .

Drug Design

The compound's structural characteristics facilitate drug design by allowing researchers to optimize lead compounds. Its piperazine and thiophene moieties enable alterations that can improve pharmacokinetic properties, thereby reducing side effects associated with therapeutic agents .

Biochemical Research

In biochemical studies, this compound is utilized to investigate receptor binding and enzyme inhibition mechanisms. It has been shown to inhibit protein tyrosine phosphatase B (PtpB), which is crucial for understanding signal transduction pathways in macrophages, particularly in the context of Mycobacterium tuberculosis .

Material Science

In material science, the compound can be incorporated into polymer systems, enhancing properties such as mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for biomedical devices and drug delivery systems .

Diagnostic Applications

Research is ongoing into the use of this compound for developing diagnostic agents that facilitate early disease detection through imaging techniques. Its chemical structure lends itself to modifications that can improve specificity and sensitivity in diagnostic assays .

Case Studies

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

Key Data Table

| Compound Name | Substituent R1 (Piperazine) | Substituent R2 (Acetic Acid) | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl | Thiophen-2-yl | ~346.8 | High π-π interaction potential |

| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic Acid | 4-Chlorophenyl | 4-Fluorophenyl | 348.8 | Enhanced hydrophobicity |

| Levocetirizine Dihydrochloride | (4-Chlorophenyl)phenylmethyl | Ethoxy linker | 461.81 | FDA-approved antihistamine |

| N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | 4-Methylphenylsulfonyl | 4-Fluorophenyl | ~435.9 | Sulfonamide-mediated polarity |

Research Findings

- The target compound’s thiophene may offer similar advantages .

- Synthetic Routes : Analogs in were synthesized via piperazine coupling and characterized using NMR and HRMS, methodologies applicable to the target compound .

- Safety : Piperazine derivatives with free amines (e.g., ) require handling precautions due to reactivity, emphasizing the need for protective measures during synthesis .

Preparation Methods

Solvent and Temperature Effects

Reactions in toluene at 70°C with SOCl₂ provided higher yields (89.5%) compared to DCM at room temperature (72%). Polar aprotic solvents like THF improved solubility of intermediates but required lower temperatures (–15°C) to prevent decomposition.

Catalytic Additives

DMF (0.02 eq.) accelerated acid chloride formation by acting as a catalyst, reducing reaction times from 16 hours to 3 hours. Similarly, N-methylmorpholine facilitated mixed anhydride formation, enhancing coupling rates.

Purification Techniques

Silica gel chromatography (hexane:ethyl acetate gradients) and preparative TLC were critical for isolating pure products. Aqueous workups with NaHCO₃ and brine removed acidic and hydrophilic impurities, respectively.

Analytical and Spectroscopic Data

Key intermediates and the final product were characterized using:

Q & A

Q. What are the optimal synthetic routes for 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid?

The compound can be synthesized via multi-step procedures involving:

- Step 1 : Reacting 4-fluorophenylpiperazine with a halogenated thiophene-acetic acid precursor under reflux conditions in ethanol.

- Step 2 : Purification via silica gel column chromatography using ethyl acetate/petroleum ether (1:1) to isolate intermediates .

- Step 3 : Acidic deprotection (e.g., using trifluoroacetic acid) to yield the final product. Key parameters include reflux time (12–24 h), solvent selection (ethanol, dichloromethane), and purification methods. Typical yields range from 40% to 60%, depending on reaction optimization .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethanol, K₂CO₃, reflux | 48 |

| 2 | TFA deprotection | 52 |

Q. How is the compound’s structural conformation validated post-synthesis?

Structural validation employs:

- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the acetic acid moiety and adjacent functional groups) .

- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl and thiophene groups) .

- Mass spectrometry : Verifies molecular weight (e.g., [M+H]+ peak at m/z 347.2) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

Contradictions in pharmacological data (e.g., varying IC₅₀ values in receptor-binding assays) may arise from:

- Purity discrepancies : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 for GPCR studies).

- Control experiments : Include reference ligands (e.g., ketanserin for 5-HT₂A receptor studies) to calibrate activity measurements .

Q. What computational strategies predict the compound’s interaction with serotonin receptors?

Advanced methods include:

- Molecular docking : Simulate binding to 5-HT₂A/2C receptors using AutoDock Vina, focusing on the fluorophenyl and piperazine groups’ alignment in the binding pocket.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- Free energy calculations : Use MM-PBSA to estimate binding affinities (ΔG < −8 kcal/mol suggests strong interactions) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

SAR strategies involve:

- Modifying substituents : Replace the thiophene ring with furan or pyridine to assess steric/electronic effects on receptor selectivity .

- Bioisosteric replacements : Substitute the acetic acid group with sulfonamide or phosphonate to alter polarity and binding kinetics .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the piperazine ring) for target engagement .

Methodological Considerations

Q. What experimental designs are suitable for assessing pharmacokinetic properties?

Use a split-plot randomized block design to evaluate:

- Absorption : Caco-2 cell monolayer permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .

- Metabolism : Incubate with liver microsomes (human/rat) to measure metabolic stability (t₁/₂ > 60 min preferred) .

- Excretion : Radiolabeled compound tracking in urine/feces over 24 h (recovery >90% suggests minimal tissue accumulation) .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

- Single-crystal X-ray diffraction : Resolve chiral centers (e.g., R/S configuration at the acetic acid carbon) with Flack parameter analysis (values < 0.1 confirm absolute configuration) .

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., C–H···O bonds) to validate packing arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.